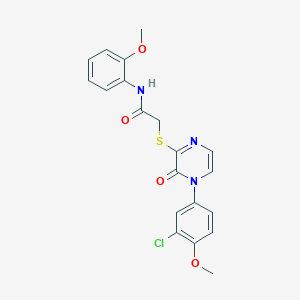

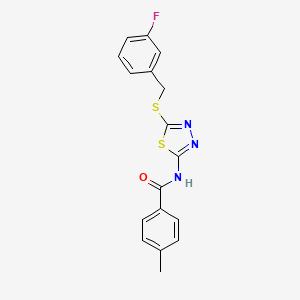

![molecular formula C19H18N2O4S B2989416 ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate CAS No. 102174-67-4](/img/structure/B2989416.png)

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiazines . It is a derivative of the benzothiazine ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazine ring attached to an acetyl group and an amino group . The benzothiazine ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Applications De Recherche Scientifique

Antimicrobial Applications

New quinazoline derivatives, synthesized for their potential antimicrobial activities, demonstrate the relevance of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate and related compounds in developing new antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and infection control (Desai, Shihora, & Moradia, 2007).

Antiplatelet and Anticoagulant Properties

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, including compounds related to the ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate structure, have been identified as non-peptide protease-activated receptor 4 (PAR4) antagonists. These derivatives exhibit selective anti-PAR4 activity, contributing to the development of new antiplatelet drug candidates (Chen et al., 2008).

Mécanisme D'action

Target of Action

The primary target of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO can lead to an increase in these neurotransmitters, which can have various effects on mood and behavior.

Mode of Action

This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain. The compound’s unique structure, particularly the presence of the 1,4-benzothiazin-2-yl group, is likely key to its interaction with MAO .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. Primarily, it impacts the metabolic pathway of various neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft. This can enhance neurotransmission and lead to various downstream effects, including potential mood elevation .

Result of Action

The result of the action of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO. This can lead to changes in mood and behavior. The exact molecular and cellular effects would depend on a variety of factors, including the specific neurotransmitters involved and the individual’s overall brain chemistry .

Action Environment

The action, efficacy, and stability of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH of the environment, and the presence of certain enzymes or transport proteins. Additionally, individual factors such as genetics, age, and overall health can also impact the compound’s action .

Propriétés

IUPAC Name |

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-25-19(24)12-7-9-13(10-8-12)20-17(22)11-16-18(23)21-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFFNPUNYLOACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)

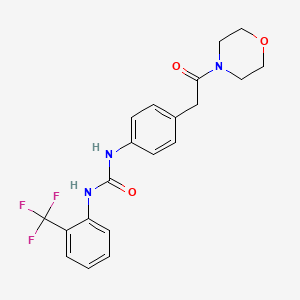

![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)